BenchChemオンラインストアへようこそ!

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide

Lipophilicity Bioisosterism SAR

This 98% pure 1,5-disubstituted tetrazole amide (C13H16ClN5O, MW 293.75) is purpose-built for SAR-driven lead optimization. The N1-(4-chlorophenyl) group delivers a distinct σ-hole halogen-bond donor absent in the 4-fluorophenyl analog (CAS 920464-17-1), while the linear n-pentanamide side chain provides +2 rotatable bonds versus the branched isobutyramide derivative (CAS 897615-17-7). Together, these matched molecular pairs enable clean attribution of potency, selectivity, and ADME shifts to specific structural features. Supplied with batch-specific NMR, HPLC, and GC documentation. For lab research only.

Molecular Formula C13H16ClN5O
Molecular Weight 293.76
CAS No. 921502-04-7
Cat. No. B2499570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide
CAS921502-04-7
Molecular FormulaC13H16ClN5O
Molecular Weight293.76
Structural Identifiers
SMILESCCCCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H16ClN5O/c1-2-3-4-13(20)15-9-12-16-17-18-19(12)11-7-5-10(14)6-8-11/h5-8H,2-4,9H2,1H3,(H,15,20)
InChIKeyAPCAFEQGDAIYQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide (CAS 921502-04-7): Chemical Identity and Research-Grade Specification


N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide (CAS 921502-04-7) is a synthetic, research-grade tetrazole derivative with the molecular formula C13H16ClN5O and molecular weight 293.75 g/mol, supplied at 98% analytical purity with batch-specific QC documentation including NMR, HPLC, and GC . The compound belongs to the 1,5-disubstituted tetrazole class, in which the tetrazole heterocycle functions as a metabolically stable bioisostere of the carboxylic acid moiety—a well-established strategy in medicinal chemistry for improving pharmacokinetic profiles while retaining hydrogen-bonding capacity [1]. The N1-(4-chlorophenyl) substitution imparts distinct electronic and lipophilic character compared to the corresponding 4-fluorophenyl analog (CAS 920464-17-1, MW 277.30) or the branched-chain isobutyramide derivative (CAS 897615-17-7, MW 279.73) . This compound is offered by multiple reputable catalog suppliers and is intended exclusively for laboratory research applications, not for therapeutic or veterinary use .

Why N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide Cannot Be Interchanged with In-Class Tetrazole Analogs During Research Procurement


Substituting N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide with structurally related 1,5-disubstituted tetrazole analogs introduces meaningful and quantifiable changes across multiple molecular descriptors that directly impact structure-activity relationships (SAR). Even analogs differing by a single halogen atom (e.g., 4-F vs. 4-Cl on the N1-phenyl ring) or by a single methylene unit in the amide side chain produce distinct lipophilicity, steric bulk, and electronic profiles that alter target engagement, selectivity, and pharmacokinetic behavior . The tetrazole scaffold, while acting as a carboxylic acid bioisostere, does not guarantee functional equivalence across analogs—its pKa, hydrogen-bonding geometry, and metabolic vulnerability are exquisitely sensitive to the specific substitution pattern [1]. Therefore, treating compounds such as the 4-fluorophenyl analog (CAS 920464-17-1) or the isobutyramide derivative (CAS 897615-17-7) as interchangeable with the 4-chlorophenyl-pentanamide compound risks invalidating SAR datasets, confounding lead optimization campaigns, and yielding irreproducible biological results. The quantitative evidence below defines the specific dimensions where this compound meaningfully diverges from its closest comparators.

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide: Comparator-Anchored Quantitative Differentiation Evidence for Informed Procurement


Lipophilicity Differentiation: 4-Chlorophenyl vs. 4-Fluorophenyl Substitution Drives Distinct logP Profiles in Tetrazole-Pentanamide Scaffolds

Within the pentanamide congener series, the 4-chlorophenyl substitution confers a measurably higher calculated logP (cLogP) than the 4-fluorophenyl analog (CAS 920464-17-1). The foundational tetrazole core, 5-(4-chlorophenyl)-1H-tetrazole, exhibits an XlogP of 1.8 , while the 4-fluorophenyl counterpart is reported with an XlogP of 1.2 [1]. When extended with the identical pentanamide side chain, this approximately 0.6 log-unit difference is preserved and directly impacts membrane permeability and non-specific protein binding. Lipophilicity is a primary determinant of compound promiscuity, solubility, and metabolic clearance; therefore, even this modest numerical divergence translates into divergent in vitro ADME behavior that cannot be normalized by simply adjusting assay concentration.

Lipophilicity Bioisosterism SAR

Steric and Conformational Differentiation: Linear Pentanamide vs. Branched Isobutyramide Side Chain Alters Rotatable Bond Count and Shape Complementarity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide (MW 293.75) carries a linear five-carbon acyl chain, yielding 7 rotatable bonds as computed from the SMILES string CCCCC(=O)NCC1=NN=NN1C2=CC=C(Cl)C=C2 . In contrast, the isobutyramide analog (CAS 897615-17-7, MW 279.73) bears a branched three-carbon acyl moiety with geminal methyl groups adjacent to the carbonyl, yielding 5 rotatable bonds and a more compact, sterically hindered amide terminus . The difference of two rotatable bonds, combined with the change from a linear to a branched topology, produces divergent conformational ensembles that differentially populate binding-competent geometries at protein targets. For procurement decisions, this means the pentanamide compound offers an extended, less sterically constrained pharmacophore projection, whereas the isobutyramide imposes a restricted conformational landscape.

Conformational analysis Ligand efficiency Steric bulk

Tetrazole-Enabled Metabolic Stability Advantage: 1,5-Disubstituted Tetrazole as a Carboxylic Acid Bioisostere Resistant to Phase II Glucuronidation

The tetrazole ring in N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide provides a class-level metabolic stability advantage over carboxylic acid-containing analogs. Tetrazoles are recognized as metabolism-resistant isosteric replacements for carboxylic acids, with demonstrated resistance to Phase II glucuronidation—a primary clearance pathway that often limits the half-life and oral bioavailability of carboxylic acid-bearing compounds [1][2]. While experimental microsomal stability data for this specific compound remain to be published, the tetrazole motif has been validated across multiple chemotypes, including losartan and other clinically advanced candidates, where replacement of -COOH with tetrazole reduced intrinsic clearance by >50% in human hepatocyte assays [3]. This intrinsic metabolic resilience is conferred by the absence of the glucuronidation-susceptible -OH group, while the tetrazole N–H retains comparable hydrogen-bond donor capacity (pKa ≈ 4.5–5.5 vs. ~4.2–5.0 for aryl carboxylic acids) [1].

Metabolic stability Bioisosterism Pharmacokinetics

Electronic Differentiation: 4-Chlorophenyl vs. 4-Fluorophenyl Hammett Constants Drive Differential π-Stacking and Halogen-Bonding Capacity

The 4-chlorophenyl substituent is electronically distinct from the 4-fluorophenyl analog (CAS 920464-17-1) in ways directly measurable by Hammett substituent constants. Chlorine is inductively electron-withdrawing (σ_m = +0.37) and resonance-donating (σ_p = +0.23), whereas fluorine is strongly inductively withdrawing (σ_m = +0.34) with resonance donation (σ_p = +0.06) [1]. The larger σ_p value for chlorine reflects a greater resonance interaction with the π-system of the phenyl ring, modulating the electron density at the tetrazole N1 position and consequently the acidity and hydrogen-bonding character of the tetrazole C–H. Additionally, the C–Cl bond exhibits a σ-hole that enables halogen bonding (XB) with backbone carbonyl oxygens in protein binding sites—an interaction geometrically and energetically unavailable to C–F [2]. These electronic differences manifest in differential protein-ligand interaction fingerprints that cannot be replicated by simply adjusting the fluorine analog's concentration in biochemical assays.

Electronic effects Halogen bonding Molecular recognition

Molecular Weight and Ligand Efficiency Differentiation: Target Compound Occupies a Sweet Spot Between Lighter Fluoro and Heavier Branch-Chain Analogs

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide (MW 293.75) occupies a molecular weight position between the 4-fluorophenyl analog (MW 277.30) and the larger, branched 2-propylpentanamide analog (CAS 897615-20-2, MW 335.83) . In fragment-based and lead-optimization contexts, this ~16 Da increment over the fluoro analog and ~42 Da deficit relative to the branched dipropyl analog positions the compound in a favorable MW range for balancing target affinity with drug-like physicochemical properties. A 16 Da increase from 277 to 294 corresponds to one chlorine atom replacing fluorine, with the accompanying lipophilicity and polarizability changes noted above, whereas the jump to 336 Da introduces substantial additional hydrophobic surface area that may begin to penalize solubility and permeability. For procurement decisions in SAR-by-catalog campaigns, this compound represents an incremental step in molecular property space that allows researchers to deconvolute the contributions of halogen identity (F→Cl) from changes in overall molecular bulk.

Ligand efficiency MW optimization Fragment evolution

Recommended Application Scenarios for N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide Based on Verified Differentiation Evidence


Systematic Halogen-Scanning SAR for Tetrazole-Based Lead Series

Procure this compound alongside the 4-fluorophenyl analog (CAS 920464-17-1) to construct a halogen-scanning panel within a 1,5-disubstituted tetrazole-amide chemotype. The ΔcLogP of ~0.6 and the differential Hammett σ_p values (0.23 vs. 0.06) enable researchers to attribute changes in potency, selectivity, and ADME properties specifically to the halogen identity, leveraging the matched molecular pair (MMP) between the two compounds [REFS-S4-1][REFS-S4-2]. This application is supported by the lipophilicity and electronic differentiation evidence presented in Section 3.

Linear-vs-Branched Amide Side-Chain SAR in Tetrazole Amide Series

Utilize this compound together with the isobutyramide analog (CAS 897615-17-7) to explore how amide side-chain topology (linear n-pentanamide vs. branched isobutyramide) influences target binding conformation and ligand efficiency. The difference of 2 rotatable bonds and the distinct shape profiles provide a clean molecular pair for probing conformational entropy effects on protein-ligand binding thermodynamics [REFS-S4-3]. This application follows directly from the steric/conformational differentiation evidence in Section 3.

Tetrazole Bioisostere Benchmarking Against Carboxylic Acid Congeners

Procure this compound as a representative 1,5-disubstituted tetrazole for head-to-head comparison with the corresponding carboxylic acid analog (where the tetrazole is replaced by -COOH) in metabolic stability assays. The class-level evidence that tetrazoles resist Phase II glucuronidation [REFS-S4-4][REFS-S4-5] supports its use as a benchmark compound for generating paired stability data (% remaining at t=60 min in microsomes or hepatocytes), quantifying the metabolic advantage of the tetrazole isostere in the specific chemotype under investigation.

In Silico Model Calibration for Halogen Bonding and Electrostatic Potential Mapping

The 4-chlorophenyl moiety's halogen-bond donor capacity (σ-hole) distinguishes this compound from the 4-fluorophenyl analog, which lacks this interaction modality [REFS-S4-6]. Computational chemists can procure this compound for experimental validation of docking poses that invoke halogen-bonding interactions with backbone carbonyls, using biophysical assays (SPR, ITC, X-ray crystallography) to calibrate scoring functions for halogen-bond contributions in tetrazole-containing ligand series.

Quote Request

Request a Quote for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.